molecular formula C20H29ClN2O B14989423 1-[(4-Chlorophenyl)acetyl]-2-(2-piperidin-1-ylethyl)piperidine

1-[(4-Chlorophenyl)acetyl]-2-(2-piperidin-1-ylethyl)piperidine

Cat. No.: B14989423
M. Wt: 348.9 g/mol
InChI Key: YAEIKIWUTSVPSN-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)acetyl]-2-(2-piperidin-1-ylethyl)piperidine is a complex organic compound featuring a piperidine ring, a chlorophenyl group, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)acetyl]-2-(2-piperidin-1-ylethyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the acylation of 4-chlorophenylacetic acid with piperidine derivatives under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)acetyl]-2-(2-piperidin-1-ylethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

1-[(4-Chlorophenyl)acetyl]-2-(2-piperidin-1-ylethyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)acetyl]-2-(2-piperidin-1-ylethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing nitrogen.

    4-Chlorophenylacetic acid: Contains the chlorophenyl group but lacks the piperidine ring.

    N-(4-Chlorophenyl)piperidine: Similar structure but with different functional groups.

Uniqueness

1-[(4-Chlorophenyl)acetyl]-2-(2-piperidin-1-ylethyl)piperidine is unique due to its combination of the piperidine ring, chlorophenyl group, and acetyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

Molecular Formula

C20H29ClN2O

Molecular Weight

348.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C20H29ClN2O/c21-18-9-7-17(8-10-18)16-20(24)23-14-5-2-6-19(23)11-15-22-12-3-1-4-13-22/h7-10,19H,1-6,11-16H2

InChI Key

YAEIKIWUTSVPSN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2CCCCN2C(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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